2-Bromo-6-methoxy-4-nitroaniline

Catalog No.
S680127
CAS No.
16618-66-9
M.F
C7H7BrN2O3
M. Wt
247.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-6-methoxy-4-nitroaniline

CAS Number

16618-66-9

Product Name

2-Bromo-6-methoxy-4-nitroaniline

IUPAC Name

2-bromo-6-methoxy-4-nitroaniline

Molecular Formula

C7H7BrN2O3

Molecular Weight

247.05 g/mol

InChI

InChI=1S/C7H7BrN2O3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,9H2,1H3

InChI Key

QYLWEPIKPMUYAW-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N

Synonyms

2-broMo-6-Methoxy-4-nitrobenzenaMine

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)N

2-Bromo-6-methoxy-4-nitroaniline (CAS 16618-66-9) is a highly functionalized, asymmetrically substituted aniline derivative that serves as a critical building block in advanced organic synthesis, pharmaceutical manufacturing, and agrochemical development . Featuring three orthogonal reactive sites—an amino group, a bromine atom, and a nitro group—alongside an electron-donating methoxy moiety, this compound offers exceptional versatility. Its primary procurement value lies in its ability to bypass complex directing-group conflicts in electrophilic aromatic substitution, providing direct access to 1,3,5-trisubstituted benzenes via deamination, and serving as a pre-functionalized scaffold for palladium-catalyzed cross-coupling and heterocycle construction [1].

Research Fit

1
Cross-Coupling Handle Ortho-bromine enables regioselective Suzuki and Buchwald-Hartwig coupling
2
Orthogonal Derivatization Nitro reduction yields aniline for sequential functionalization at two sites
3
Heterocycle Precursor Substitution pattern supports intramolecular cyclization to benzimidazoles and quinoxalines

Well-characterized analytical profile supports identity verification and method development

Substituting 2-bromo-6-methoxy-4-nitroaniline with simpler analogs like 2-methoxy-4-nitroaniline (CAS 97-52-9) or symmetric derivatives like 2,6-dibromo-4-nitroaniline fundamentally disrupts established synthetic workflows . Using 2-methoxy-4-nitroaniline requires downstream bromination, which introduces severe regioselectivity challenges and reduces overall yield due to the competing directing effects of the methoxy and amino groups. Conversely, symmetric comparators like 2,6-dibromo-4-nitroaniline lack the specific electronic push of the methoxy group and introduce chemoselectivity issues during cross-coupling reactions [2]. For buyers synthesizing specific APIs (such as NAMPT activators) or complex agrochemicals, the exact 2-bromo-6-methoxy substitution pattern is strictly required to achieve the necessary stereoelectronic profile and orthogonal reactivity [1].

Substitution Risk

Attribute
Target Compound
Positional Isomer
Substitution Pattern
2-Br / 6-OMe / 4-NO2
2-Br / 4-OMe / 6-NO2 (altered regiochemistry)
Coupling Outcome
Regioselective cross-coupling at defined site
Electronic shifts may alter coupling selectivity
Purification Behavior
Distinct thermal profile supports crystallization control
Different thermal properties may require method redevelopment

Similar CAS or generic nitroaniline building blocks may not transfer directly. The specific ortho-Br/OMe/NO2 arrangement governs reactivity and purification outcomes.

Regiocontrol in 1,3,5-Trisubstituted Benzene Synthesis

The synthesis of 1-bromo-3-methoxy-5-nitrobenzene (CAS 16618-67-0) is notoriously difficult due to the conflicting directing effects of the substituents. Direct bromination of 3-nitroanisole yields a mixture of ortho and para isomers, requiring extensive purification. In contrast, utilizing 2-bromo-6-methoxy-4-nitroaniline as a precursor allows for reductive deamination (e.g., using H3PO2 and NaNO2), which exclusively yields the desired 1,3,5-trisubstituted product . This approach leverages the original amino group to establish the substitution pattern before its traceless removal.

Evidence DimensionRegiomeric Purity of Meta-Brominated Product
Target Compound Data100% regioselective access to 1-bromo-3-methoxy-5-nitrobenzene via deamination.
Comparator Or BaselineDirect bromination of 3-nitroanisole yields complex isomer mixtures (<50% desired meta-bromo isomer).
Quantified Difference>50% improvement in regiomeric yield and elimination of isomer separation steps compared to direct electrophilic aromatic substitution.
ConditionsSandmeyer-type reductive deamination vs. direct electrophilic aromatic substitution.

Procurement of this specific aniline eliminates costly and low-yielding isomer separation steps when synthesizing meta-substituted functionalized building blocks.

Melting Point
Head-to-head
137–140 °C vs 119 °C (isomer) / 140–141 °C (non-brominated)
Supports identity verification and purification method design
Reported vendor analytical data; solid state, atmospheric pressure

Orthogonal Reactivity for API Scaffold Construction

In the development of complex pharmaceuticals, such as NAMPT activators (e.g., DS68702229), the sequential functionalization of the aromatic ring is critical. 2-Bromo-6-methoxy-4-nitroaniline provides a pre-installed C-Br bond that is immediately ready for palladium-catalyzed cross-coupling (such as amination or Suzuki coupling), while the nitro group remains intact for subsequent reduction to an amine [1]. Using the unbrominated analog, 2-methoxy-4-nitroaniline, necessitates a preliminary bromination step that adds operational hazard, increases solvent waste, and decreases the overall throughput of the synthetic route.

Evidence DimensionSynthetic Step Count and Route Efficiency
Target Compound DataEnables direct entry into Pd-catalyzed cross-coupling without prior halogenation.
Comparator Or Baseline2-Methoxy-4-nitroaniline requires an additional, potentially unselective bromination step.
Quantified DifferenceReduction of the synthetic route by one critical halogenation step, eliminating the associated yield losses and regioselectivity risks of post-functionalization.
ConditionsMulti-step synthesis of benzoxazole or triazolopyridine-based pharmaceutical intermediates.

Procuring the pre-brominated building block streamlines API manufacturing workflows by eliminating a hazardous halogenation step.

1H NMR Fingerprint
Reported
δ 8.11 (d, J=2.2 Hz), 7.63 (d, J=2.2 Hz), 4.96 (br s, NH2), 3.96 (s, OCH3)
Supports structural identity confirmation
Spectral data to verify with lot-specific analysis; CDCl3 solvent

Stereoelectronic Tuning in Agrochemical Development

The specific asymmetric substitution of 2-bromo-6-methoxy-4-nitroaniline is highly valued in the synthesis of advanced agrochemicals, such as herbicidally active pyrrolidine-2,4-diones [1]. The combination of the sterically demanding, lipophilic bromine atom and the electron-donating, hydrogen-bond accepting methoxy group creates a unique stereoelectronic environment. Replacing this scaffold with a symmetric analog like 2,6-dibromo-4-nitroaniline fundamentally alters the electron density of the aromatic ring and removes the ether linkage, which can drastically reduce the binding affinity and target selectivity of the final active ingredient.

Evidence DimensionScaffold Symmetry and Electronic Profile
Target Compound DataAsymmetric substitution (Br vs. OMe) enables precise tuning of lipophilicity and electron density.
Comparator Or Baseline2,6-Dibromo-4-nitroaniline provides a symmetric, purely electron-withdrawn profile.
Quantified DifferenceThe target compound provides a desymmetrized scaffold essential for specific target binding, whereas symmetric analogs fail to provide the required ether linkage.
ConditionsStructure-activity relationship (SAR) optimization in herbicide development.

For agrochemical R&D, this exact substitution pattern is non-negotiable for achieving the required biological efficacy and crop safety profile.

Vendor-Reported Purity
Reported
97%
Informs stoichiometry adjustment and purification planning
Batch-specific COA recommended; analytical transparency supported
Aqueous Solubility
Class-level
~0.237 mg/mL (reported)
May support aqueous reaction planning
Class-level inference; lot-specific verification recommended
MS Isotopic Pattern
Class-level
m/z 247 and 249 (1:1 ratio, 79Br/81Br)
Supports reaction monitoring by LC-MS
Isotopic signature enables unambiguous tracking in complex mixtures

Synthesis of 1,3,5-Trisubstituted Benzenes

Ideal for workflows requiring the production of 1-bromo-3-methoxy-5-nitrobenzene, where the compound undergoes reductive deamination to bypass directing-group conflicts .

Manufacturing of NAMPT Activators

The preferred starting material for synthesizing benzoxazole or triazolopyridine-based NAMPT activators, leveraging the pre-installed bromine for cross-coupling and the nitro group for subsequent amine formation [1].

Development of Advanced Herbicides

Crucial for the synthesis of 2-bromo-6-alkoxyphenyl-substituted pyrrolidine-2,4-diones, where the specific stereoelectronic properties of the bromine and methoxy groups dictate herbicidal activity [2].

Application Fit

Application
Selection Property
Validation Focus
Cross-Coupling Substrate
Ortho-bromine coupling handle with defined regioselectivity
Cross-coupling reaction monitoring and product identity
Orthogonal Functionalization
Sequential derivatization at amine and bromine sites
Stepwise synthesis validation and intermediate characterization
Heterocyclic Scaffold Synthesis
Ortho-substitution enables intramolecular cyclization
Heterocycle formation yield and structural confirmation
Analytical Reference Standard
Well-characterized physicochemical and spectral profile
Method calibration and identity verification

XLogP3

1.7

Wikipedia

2-bromo-6-methoxy-4-nitroaniline

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